The synthesis of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester involves several steps, primarily utilizing chiral intermediates and various chemical reactions:
The molecular formula of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester is C12H13FO3, with a molecular weight of 196.18 g/mol. The structure features:
The structural representation can be denoted using SMILES notation: OC(=O)C1CCc2cc(F)ccc2O1
, indicating the connectivity of atoms within the molecule .
In terms of chemical reactivity, rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester can participate in various reactions due to its functional groups:
The mechanism of action for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester is primarily linked to its role as an intermediate in the production of Nebivolol. Nebivolol acts as a selective beta-blocker that influences cardiovascular function by blocking beta-adrenoceptors. This results in decreased heart rate and lowered blood pressure through various pathways including vasodilation and reduced cardiac output.
The presence of the fluoro group enhances binding affinity and selectivity towards beta-receptors, thereby improving therapeutic efficacy .
The primary application of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester lies in pharmaceutical chemistry as an intermediate in synthesizing Nebivolol. Its structural characteristics contribute to its effectiveness as an antihypertensive agent. Furthermore, ongoing research may explore additional applications in drug development and medicinal chemistry due to its unique structural attributes and biological activity .
The 2H-1-benzopyran core (also designated as chromane) consists of a pyran ring fused to a benzene ring, creating a semi-rigid structure that enables specific three-dimensional interactions with biological targets. This scaffold is classified into two isomeric forms—2H-benzopyrans and 4H-benzopyrans—with the 2H variant being particularly prominent in cardiovascular and central nervous system therapeutics. The saturated 3,4-dihydro-2H-1-benzopyran derivative present in rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester reduces planarity and enhances conformational flexibility, potentially improving target binding complementarity compared to fully aromatic systems [4].
Table 1: Bioactive Derivatives of the 2H-1-Benzopyran Scaffold
Compound Class | Biological Activities | Structural Features |
---|---|---|
Chromones | Antioxidant, Anti-inflammatory | Unsaturated pyranone ring |
Flavonoids | Anticancer, Antimicrobial | 2-Phenyl substitution |
Coumarins | Anticoagulant, Antiviral | Benzo-α-pyrone structure |
3,4-Dihydro-2H-derivatives | Beta-blockers (e.g., Nebivolol intermediates) | Saturated pyran ring with carboxylate functionality |
The stereochemical orientation at the C2 position of the benzopyran ring critically influences biological activity. While rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester exists as a racemate, resolution into enantiomers may yield distinct pharmacological profiles. The carboxylic acid functionality at C2 (either free or esterified) enables hydrogen bonding interactions with target proteins, while the ethylene bridge between C3-C4 allows conformational adaptability during receptor binding. These features collectively contribute to the scaffold's prevalence in drug discovery, particularly for cardiovascular agents where benzopyrans demonstrate optimal spatial arrangements for adrenergic receptor modulation [4] [9].
Fluorine incorporation into organic molecules constitutes a fundamental strategy in contemporary medicinal chemistry, with approximately 50% of recent pharmaceuticals containing fluorine atoms. The introduction of fluorine at the C6 position of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester follows this established design principle, conferring several advantageous physicochemical and biological properties. Fluorine's extreme electronegativity (Pauling scale: 4.0) creates a strong dipole moment along the C-F bond, influencing electron distribution throughout the aromatic system. This electron-withdrawing effect decreases the basicity of adjacent functional groups and enhances metabolic stability by impeding oxidative degradation pathways [6].
Table 2: Comparative Effects of Fluorine Substitution in Bioactive Molecules
Parameter | Hydrogen Analog | Fluorinated Analog | Biological Consequence |
---|---|---|---|
Lipophilicity (log P) | Variable | ↑ by 0.1-0.3 log units | Enhanced membrane permeability |
Metabolic Stability | Subject to oxidation | Resistant to CYP450 oxidation | Extended half-life |
pKa of COOH | ~4.2 | ↓ by 0.2-0.5 units | Altered protein binding affinity |
Aromatic Electronics | Electron-donating | σm = +0.34 (inductive) | Improved target binding complementarity |
The fluorine atom at the 6-position ortho to the ethylene bridge induces subtle conformational effects through gauche interactions and steric perturbations. This strategically positioned fluorine enhances binding affinity to biological targets through several mechanisms: (1) direct electrostatic interactions with protein backbone amides or side chain functional groups; (2) modulation of neighboring group acidity/basicity; and (3) alteration of molecular polarity without excessive steric bulk. These fluorine-specific attributes collectively contribute to improved pharmacokinetic profiles, as evidenced by fluorinated derivatives across therapeutic classes exhibiting enhanced absorption, distribution, metabolism, and excretion properties compared to non-fluorinated analogs [6] [8].
Ethyl esterification of carboxylic acid functionalities represents a well-established prodrug strategy to overcome pharmacokinetic limitations inherent to polar acidic groups. In rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester, the ethyl ester moiety (C12H13FO3) serves as a critical prodrug feature that significantly modifies the molecule's physicochemical behavior. The ester group reduces overall polarity by masking the ionizable carboxylic acid, thereby enhancing lipophilicity and facilitating passive diffusion across biological membranes. This modification is particularly valuable for compounds targeting intracellular sites of action or requiring central nervous system penetration where lipid solubility determines transfer efficiency [10].
The chemical synthesis of this esterified derivative proceeds through multistep organic transformations beginning with fluorinated phenolic precursors. As documented in the literature, a key synthetic approach involves:
Upon cellular internalization, the ethyl ester undergoes enzymatic hydrolysis primarily by carboxylesterases, regenerating the active carboxylic acid metabolite. This bioactivation step occurs selectively within target tissues, effectively concentrating the active moiety at its site of action. For rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester, this metabolic conversion yields the free acid derivative (C10H9FO3, CAS 99199-60-7), which serves as the immediate precursor to the beta-blocker Nebivolol. The ethyl ester prodrug approach thus enables optimized drug delivery by balancing lipophilicity for absorption against hydrophilicity for target engagement, exemplifying rational medicinal chemistry design [9] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7